(4-Iodophenyl)(phenyl)acetonitrile

説明

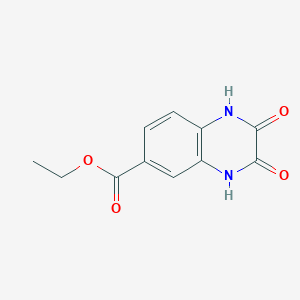

“(4-Iodophenyl)(phenyl)acetonitrile” is a chemical compound used as an intermediate in organic syntheses and in pharmaceuticals . It has a molecular formula of C14H10IN .

Synthesis Analysis

The synthesis of “(4-Iodophenyl)(phenyl)acetonitrile” involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .Molecular Structure Analysis

The molecular weight of “(4-Iodophenyl)(phenyl)acetonitrile” is 319.140 Da . The IUPAC name for this compound is 2-(4-iodophenyl)acetonitrile .Chemical Reactions Analysis

The reaction of “(4-Iodophenyl)(phenyl)acetonitrile” follows a radical mechanism via diaryl disulfide intermediate .Physical And Chemical Properties Analysis

“(4-Iodophenyl)(phenyl)acetonitrile” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 378.6±30.0 °C at 760 mmHg . The compound is insoluble in water .科学的研究の応用

Organic Synthesis Intermediary

(4-Iodophenyl)(phenyl)acetonitrile: is widely used as an intermediate in organic syntheses . Its iodine atom can undergo various cross-coupling reactions, making it a valuable building block for creating complex organic molecules. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Pharmaceutical Research

In the realm of pharmaceutical research, (4-Iodophenyl)(phenyl)acetonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) . Its ability to be transformed into various pharmacophores makes it a versatile reagent in drug discovery, contributing to the development of new medications.

Catalysis

This compound can act as a ligand for transition metal catalysts . The iodine atom can coordinate with metals, facilitating various catalytic processes. This is particularly important in the field of green chemistry, where efficient and selective catalysts are needed to reduce waste and improve sustainability.

Electrochemistry

Due to its unique properties, (4-Iodophenyl)(phenyl)acetonitrile can be used in electrochemical applications . It can participate in electrochemical reactions as a solvent or reactant, contributing to the advancement of electrochemical synthesis methods.

Safety and Hazards

作用機序

Target of Action

It is known to be used as an intermediate in organic syntheses and in pharmaceuticals .

Mode of Action

As an intermediate in organic syntheses, it likely interacts with other compounds to form new chemical structures .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

As an intermediate in organic syntheses, its primary role is likely in the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Iodophenyl)(phenyl)acetonitrile. It is sensitive to moisture and incompatible with oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place .

特性

IUPAC Name |

2-(4-iodophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBKDUCJNVVOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Iodophenyl)(phenyl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)

![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)

![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)

![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)

![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)